Cas no 2172585-02-1 (2-5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylacetonitrile)

2-5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質
名前と識別子
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- 2-[5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]acetonitrile
- EN300-1599220
- 2172585-02-1
- 2-5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylacetonitrile
-
- インチ: 1S/C11H18N4O/c1-8(2)7-15-11(9(3)16-4)10(5-6-12)13-14-15/h8-9H,5,7H2,1-4H3
- InChIKey: GJZVMOPIPDTGHV-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)C1=C(CC#N)N=NN1CC(C)C
計算された属性
- せいみつぶんしりょう: 222.14806121g/mol
- どういたいしつりょう: 222.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 63.7Ų
2-5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599220-1000mg |
2-[5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-02-1 | 1000mg |
$1742.0 | 2023-09-23 | ||
Enamine | EN300-1599220-100mg |
2-[5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-02-1 | 100mg |
$1533.0 | 2023-09-23 | ||
Enamine | EN300-1599220-2500mg |
2-[5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-02-1 | 2500mg |
$3417.0 | 2023-09-23 | ||
Enamine | EN300-1599220-2.5g |
2-[5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-02-1 | 2.5g |
$3417.0 | 2023-07-10 | ||
Enamine | EN300-1599220-5.0g |
2-[5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-02-1 | 5.0g |
$5056.0 | 2023-07-10 | ||
Enamine | EN300-1599220-50mg |
2-[5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-02-1 | 50mg |
$1464.0 | 2023-09-23 | ||
Enamine | EN300-1599220-500mg |
2-[5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-02-1 | 500mg |
$1673.0 | 2023-09-23 | ||
Enamine | EN300-1599220-5000mg |
2-[5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-02-1 | 5000mg |
$5056.0 | 2023-09-23 | ||
Enamine | EN300-1599220-1.0g |
2-[5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-02-1 | 1.0g |
$1742.0 | 2023-07-10 | ||
Enamine | EN300-1599220-250mg |
2-[5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-02-1 | 250mg |
$1604.0 | 2023-09-23 |
2-5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylacetonitrile 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
2-5-(1-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報
Compound CAS No. 2172585-02-1: 2-[5-(1-Methoxyethyl)-1-(2-Methylpropyl)-1H-1,2,3-Triazol-4-yl]acetonitrile
The compound CAS No. 2172585-02-1, also known as 2-[5-(1-Methoxyethyl)-1-(2-Methylpropyl)-1H-1,2,3-Triazol-4-yl]acetonitrile, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a triazole ring system and an acetonitrile group. The triazole moiety is particularly important due to its versatility in forming hydrogen bonds and its ability to act as a bioisostere in drug design.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have focused on its ability to modulate specific biological pathways, particularly those involved in inflammation and cellular signaling. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a promising candidate for the treatment of conditions such as arthritis and inflammatory bowel disease.
In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. Its triazole ring system has been shown to enhance the mechanical properties of polymers when incorporated into their structure. A 2023 paper in the Macromolecules journal reported that polymers synthesized with this compound exhibited improved tensile strength and thermal stability compared to traditional polymer systems. This opens up new possibilities for its use in advanced materials for aerospace, automotive, and electronic industries.
The synthesis of CAS No. 2172585-02-1 involves a multi-step process that typically begins with the preparation of the triazole core. This is followed by functionalization with the methoxyethyl and 2-methylpropyl groups, which are critical for achieving the desired biological and physical properties. The final step involves the introduction of the acetonitrile group, which enhances the compound's solubility and bioavailability.
One of the most intriguing aspects of this compound is its ability to undergo dynamic covalent chemistry under certain conditions. This property has led to investigations into its use as a building block for self-healing materials and adaptive systems. A 2023 study published in Nature Communications demonstrated that materials incorporating this compound could autonomously repair minor damages when exposed to specific stimuli, such as heat or light.
From a structural standpoint, the compound's acetonitrile group plays a crucial role in stabilizing its conformation through intramolecular hydrogen bonding. This stabilization contributes to its high thermal stability and resistance to degradation under physiological conditions. These properties make it an attractive candidate for drug delivery systems that require prolonged stability within the body.
Furthermore, computational studies have provided insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the triazole ring system exhibits significant electron-withdrawing effects due to its nitrogen atoms. This characteristic not only influences its reactivity but also contributes to its ability to act as a ligand in metalloenzyme mimics.
In conclusion, CAS No. 2172585-02-1 represents a versatile and innovative compound with applications spanning multiple disciplines. Its unique structure and functional groups make it a valuable tool in both pharmacological research and materials development. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing modern science and technology.
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